

# Technical Support Center: Enhancing the Bioavailability of 7-Azaindole Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                                        |
|----------------|------------------------------------------------------------------------|
| Compound Name: | 6-methyl-1 <i>H</i> -pyrrolo[2,3- <i>b</i> ]pyridine-5-carboxylic acid |
| Cat. No.:      | B1371905                                                               |

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole compounds. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to overcome the common challenge of poor bioavailability associated with this important class of molecules. As a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, optimizing the pharmacokinetic profile of 7-azaindole derivatives is paramount for therapeutic success.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This resource is structured to address your challenges in a practical, question-and-answer format, grounded in scientific principles and supported by detailed experimental protocols.

## Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when working with 7-azaindole compounds.

**Q1: Why do many 7-azaindole compounds exhibit poor bioavailability?**

**A1:** The oral bioavailability of a compound is primarily influenced by its solubility and permeability.[\[6\]](#) 7-azaindole compounds, while structurally similar to indoles, often present unique challenges.[\[1\]](#) Their planar, aromatic structure can lead to strong crystal lattice energy, resulting in poor aqueous solubility.[\[7\]](#) Furthermore, while the 7-azaindole nucleus can form beneficial hydrogen bonds with therapeutic targets, these same interactions can also contribute

to low solubility in gastrointestinal fluids.[2][4] Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability, making dissolution the rate-limiting step for absorption.[6][8][9]

Q2: What is the first step I should take to assess the bioavailability of my 7-azaindole compound?

A2: A stepwise approach is crucial. Begin with fundamental in vitro characterization to understand the root cause of poor bioavailability. This initial assessment should include:

- Aqueous Solubility Determination: Measure the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will provide a more accurate prediction of in vivo dissolution than water alone.
- Permeability Assessment: Utilize an in vitro model like the Caco-2 cell permeability assay to determine the compound's ability to cross the intestinal epithelium.[1][10] This assay can also indicate if the compound is a substrate for efflux transporters, which can actively pump it back into the intestinal lumen, reducing absorption.[10]
- LogP/LogD Measurement: Determine the lipophilicity of your compound. While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor aqueous solubility and entrapment in lipid bilayers.

These initial data points will guide your formulation strategy. If solubility is the primary issue, formulation approaches to enhance dissolution will be the focus. If permeability is low, strategies to improve membrane transport will be necessary.

Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble 7-azaindole compounds?

A3: A variety of formulation strategies can be employed, broadly categorized as follows:

- Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[11][12][13]

- Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to an amorphous form can significantly increase its apparent solubility and dissolution rate.[7][9][14][15]
- Lipid-Based Formulations: Encapsulating the drug in lipidic vehicles can improve its solubilization in the gastrointestinal tract.[16][17]
- Nanotechnology Approaches: Formulating the drug as nanoparticles can dramatically increase its surface area and saturation solubility.[8][18][19][20]
- Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and improve its aqueous solubility.[11][16]

The choice of strategy will depend on the specific physicochemical properties of your 7-azaindole compound and the desired therapeutic application.

## Part 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental challenges you may encounter.

### **Issue 1: My 7-azaindole compound has extremely low aqueous solubility, and simple micronization is not providing a sufficient increase in dissolution.**

Troubleshooting Steps & Solutions:

Q: I've tried jet milling my compound, but the dissolution rate in FaSSIF is still too low for predicted therapeutic relevance. What's the next logical step?

A: When micronization alone is insufficient, the next logical and often most effective step is to explore amorphous solid dispersions (ASDs). The underlying principle is that the amorphous state of a drug lacks the strong crystal lattice energy of its crystalline counterpart, leading to a higher apparent solubility and faster dissolution.[15][21]

Experimental Protocol: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) via Spray Drying

- Polymer and Solvent Selection:
  - Rationale: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.[\[22\]](#) Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The solvent system must be able to dissolve both the drug and the polymer.
  - Screening: Perform a preliminary screening by dissolving your 7-azaindole compound and various polymers in different ratios in a suitable solvent (e.g., methanol, acetone, or a mixture). Cast a film and observe for any signs of crystallization over time.
- Spray Drying Process:
  - Preparation: Prepare a solution of your 7-azaindole compound and the selected polymer at a specific drug loading (e.g., 10-30% w/w).
  - Instrumentation: Use a laboratory-scale spray dryer.
  - Parameters: Optimize key parameters such as inlet temperature, atomization gas flow rate, and solution feed rate. The goal is to rapidly evaporate the solvent, "trapping" the drug in its amorphous state within the polymer matrix.
- Physicochemical Characterization of the ASD:
  - Differential Scanning Calorimetry (DSC): Use DSC to confirm the absence of a melting endotherm for the crystalline drug, which indicates successful amorphization.[\[7\]](#) You should observe a single glass transition temperature (Tg).
  - Powder X-ray Diffraction (PXRD): PXRD analysis should show a halo pattern characteristic of amorphous material, rather than sharp peaks indicative of crystallinity.[\[7\]](#)
- In Vitro Dissolution Testing:
  - Method: Perform dissolution testing of the spray-dried ASD in biorelevant media (FaSSIF) and compare the dissolution profile to that of the micronized crystalline drug.

- Expected Outcome: You should observe a significant increase in both the rate and extent of dissolution for the ASD, often achieving a state of supersaturation.

#### Data Presentation: Comparison of Dissolution Profiles

| Formulation                   | Maximum Concentration (µg/mL) in FaSSIF | Time to Reach 80% Dissolution (min) |
|-------------------------------|-----------------------------------------|-------------------------------------|
| Micronized Crystalline Drug   | 5.2                                     | > 120                               |
| 20% Drug-loaded ASD (PVP K30) | 48.7                                    | 15                                  |

#### Workflow for ASD Development



[Click to download full resolution via product page](#)

Caption: Workflow for Amorphous Solid Dispersion (ASD) development.

## Issue 2: My 7-azaindole compound shows good solubility in lipid-based formulations but precipitates upon dispersion in aqueous media.

Troubleshooting Steps & Solutions:

Q: I've formulated my compound in a simple oil solution, but it crashes out when I perform a dispersion test in simulated intestinal fluid. How can I improve its stability in the gut?

A: This is a common issue with simple lipid solutions. The next level of sophistication is to develop a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11][16] This in-situ emulsification keeps the drug solubilized in small lipid droplets, facilitating its absorption.[16]

#### Experimental Protocol: Development and Evaluation of a SEDDS Formulation

- Excipient Screening:
  - Rationale: The goal is to identify an oil, a surfactant, and a cosolvent that can effectively solubilize your 7-azaindole compound and are miscible with each other.
  - Solubility Studies: Determine the saturation solubility of your compound in a range of pharmaceutically acceptable oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).
- Constructing Ternary Phase Diagrams:
  - Purpose: To identify the self-emulsifying regions for different combinations of oil, surfactant, and cosolvent.
  - Method: Prepare various ratios of the selected excipients and titrate them with water, observing for the formation of a clear or slightly bluish-white emulsion. Plot these regions on a ternary phase diagram.
- Formulation Optimization:
  - Drug Loading: Select a formulation from the self-emulsifying region and determine the maximum amount of your 7-azaindole compound that can be dissolved without precipitation.
  - Droplet Size Analysis: Upon dispersion in water, measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). The goal is to achieve droplet sizes in the nanometer range (typically < 200 nm) for optimal absorption.

- In Vitro Dispersion and Precipitation Testing:
  - Method: Introduce the SEDDS formulation into SGF and then FaSSIF under gentle stirring to simulate gastrointestinal transit.
  - Analysis: Visually inspect for any signs of drug precipitation over a relevant time period (e.g., 2-4 hours). Quantify the amount of drug that remains in solution by filtering the dispersed system and analyzing the filtrate using HPLC.

#### Logical Relationship for SEDDS Formulation



[Click to download full resolution via product page](#)

Caption: Logical flow of SEDDS for enhanced bioavailability.

**Issue 3: My 7-azaindole compound has poor permeability in the Caco-2 assay, suggesting it may be an efflux transporter substrate.**

Troubleshooting Steps & Solutions:

Q: My compound has an efflux ratio greater than 2 in the Caco-2 assay. What strategies can I use to overcome this?

A: An efflux ratio ( $P_{app\ B-A} / P_{app\ A-B}$ )  $> 2$  is a strong indicator that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).<sup>[1]</sup> In this scenario, two primary strategies can be considered:

- Co-administration with an Efflux Inhibitor: While primarily a research tool, formulating your compound with a known P-gp inhibitor (e.g., Verapamil, though not clinically ideal for this purpose) can validate the efflux mechanism in vitro and in vivo. A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp involvement.
- Prodrug Approach: This is a more viable strategy for drug development. A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.
  - Rationale: By temporarily masking the functional groups recognized by the efflux transporter, a prodrug can "hitchhike" across the intestinal membrane via a different mechanism (e.g., passive diffusion or an uptake transporter). Once inside the cell or in systemic circulation, the pro moiety is cleaved to release the active 7-azaindole compound.
  - Design Considerations: Common prodrug strategies involve creating esters, carbamates, or phosphates at suitable functional groups on the 7-azaindole scaffold. The choice of pro moiety should be guided by achieving a balance of increased permeability, sufficient stability in the gut, and efficient cleavage to the parent drug.

#### Experimental Workflow: Prodrug Evaluation

- Prodrug Synthesis: Synthesize a small library of prodrugs with different pro moieties.
- In Vitro Permeability and Efflux: Re-evaluate the permeability of the prodrugs using the Caco-2 assay. The goal is to identify a prodrug with an efflux ratio close to 1.
- Stability Studies: Assess the stability of the prodrugs in simulated gastric and intestinal fluids, as well as in liver microsomes or plasma to ensure appropriate conversion kinetics.

- In Vivo Pharmacokinetic Studies: For the most promising prodrug candidate, conduct an in vivo pharmacokinetic study in a relevant animal model (e.g., rat) and compare the oral bioavailability to that of the parent drug.[23][24][25]

### Signaling Pathway for Prodrug Strategy



[Click to download full resolution via product page](#)

Caption: Prodrug strategy to bypass P-gp efflux.

## Part 3: In Vivo Evaluation

Q: I have an optimized formulation that shows promising in vitro results. What are the key parameters to assess in a preclinical in vivo pharmacokinetic (PK) study?

A: An in vivo PK study is the definitive test for your formulation strategy.[23][24] The study should be designed to provide key parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of your compound.[25]

#### Experimental Protocol: Oral Pharmacokinetic Study in Rats

- Animal Model: Use male Sprague-Dawley or Wistar rats.
- Dosing:
  - Intravenous (IV) Group: Administer a single IV bolus dose of the 7-azaindole compound (solubilized, e.g., in a solution containing DMSO, PEG400, and saline) to a group of rats. This group is essential for determining the absolute bioavailability.
  - Oral (PO) Group: Administer a single oral gavage dose of your optimized formulation (e.g., ASD suspended in water or SEDDS) to a separate group of rats.
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
- Sample Processing and Analysis: Process the blood to obtain plasma. Quantify the concentration of the 7-azaindole compound in the plasma samples using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following key PK parameters:[23]
  - Cmax: Maximum plasma concentration.
  - Tmax: Time to reach Cmax.
  - AUC (Area Under the Curve): Total drug exposure over time.
  - t<sub>1/2</sub> (Half-life): Time for the plasma concentration to decrease by half.
  - CL (Clearance): Volume of plasma cleared of the drug per unit time.
  - V<sub>d</sub> (Volume of Distribution): Apparent volume into which the drug distributes.

- F% (Absolute Bioavailability): Calculated as  $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$ .

#### Data Presentation: Key Pharmacokinetic Parameters

| Parameter                     | IV Administration (1 mg/kg) | Oral Formulation (10 mg/kg) |
|-------------------------------|-----------------------------|-----------------------------|
| Cmax (ng/mL)                  | 1250                        | 850                         |
| Tmax (h)                      | 0.08                        | 2.0                         |
| AUC (0-inf) (ng*h/mL)         | 2800                        | 11200                       |
| t1/2 (h)                      | 3.5                         | 4.1                         |
| F% (Absolute Bioavailability) | -                           | 40%                         |

An absolute bioavailability of 40% for an orally administered compound that previously had negligible absorption would be considered a significant success, demonstrating the effectiveness of the formulation strategy.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose and solve the bioavailability challenges associated with your 7-azaindole compounds, ultimately accelerating their path through the drug development pipeline.

## References

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [\[Link\]](#)
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [\[Link\]](#)
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Advanced Research in Science, Communication and Technology. Available from: [\[Link\]](#)

- Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [\[Link\]](#)
- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science. Available from: [\[Link\]](#)
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. Available from: [\[Link\]](#)
- Nanotechnology Based Approaches for Enhancing Bioavailability of Poorly Soluble Drugs. IIP Series. Available from: [\[Link\]](#)
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [\[Link\]](#)
- Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. Taylor & Francis Online. Available from: [\[Link\]](#)
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [\[Link\]](#)
- Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. Available from: [\[Link\]](#)
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [\[Link\]](#)
- Solid dispersions: A technology for improving bioavailability. MedCrave online. Available from: [\[Link\]](#)
- A Review: Solid Dispersion, a Technique of Solubility Enhancement. ResearchGate. Available from: [\[Link\]](#)
- Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. MDPI. Available from: [\[Link\]](#)
- In Vivo Pharmacokinetic (PK) Studies. Selvita. Available from: [\[Link\]](#)

- Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Bentham Science Publishers. Available from: [\[Link\]](#)
- Development of in vitro biopharmaceutics tools for predicting the bioavailability of subcutaneously injected monoclonal antibodies and oligonucleotides. Taylor & Francis Online. Available from: [\[Link\]](#)
- In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. Kinam Park. Available from: [\[Link\]](#)
- In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. PubMed. Available from: [\[Link\]](#)
- In-vivo pharmacokinetic study: Significance and symbolism. Wisdom Library. Available from: [\[Link\]](#)
- Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation. Google Patents.
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available from: [\[Link\]](#)
- In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. Available from: [\[Link\]](#)
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [\[Link\]](#)
- In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC - NIH. Available from: [\[Link\]](#)
- Stabilization of amorphous drugs; are crystalline inorganic excipients a way forward?. Drug Discovery Today. Available from: [\[Link\]](#)
- Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. NIH. Available from: [\[Link\]](#)

- Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation. Google Patents.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. Available from: [\[Link\]](#)
- Engineering of Nanofibrous Amorphous and Crystalline Solid Dispersions for Oral Drug Delivery. MDPI. Available from: [\[Link\]](#)
- New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available from: [\[Link\]](#)
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. IJPSR. Available from: [\[Link\]](#)
- Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [\[Link\]](#)
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [\[Link\]](#)
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available from: [\[Link\]](#)
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [\[Link\]](#)
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [\[Link\]](#)
- Azaindole Therapeutic Agents. PMC - PubMed Central. Available from: [\[Link\]](#)
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. OUCI. Available from: [\[Link\]](#)
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [\[Link\]](#)
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [\[Link\]](#)

- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available from: [\[Link\]](#)
- Different strategies for synthesis of 7-azaindoles. ResearchGate. Available from: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2965157A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents [patents.google.com]
- 8. iipseries.org [iipseries.org]
- 9. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 10. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijisrt.com [ijisrt.com]

- 15. mdpi.com [mdpi.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [rjeid.com]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pssrc.org [pssrc.org]
- 23. selvita.com [selvita.com]
- 24. In-vivo pharmacokinetic study: Significance and symbolism [wisdomlib.org]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability of 7-Azaindole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371905#strategies-to-enhance-the-bioavailability-of-7-azaindole-compounds]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)